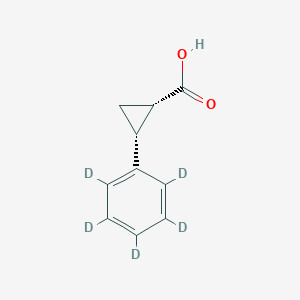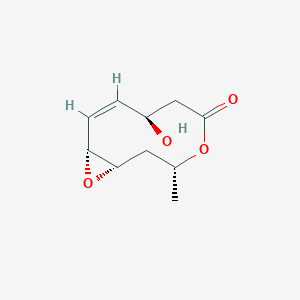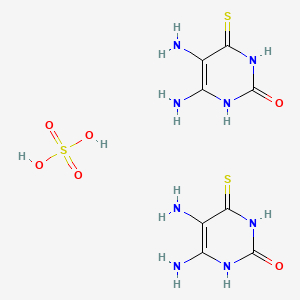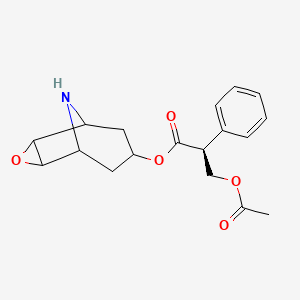
Pregna-1,4,9(11),16-tetraene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregna-1,4,9(11),16-tetraene-3,20-dione: is a steroidal compound that serves as a crucial intermediate in the synthesis of corticosteroids. It is widely used in the pharmaceutical industry due to its role in the production of various corticosteroid medications .
Mechanism of Action
Target of Action
Pregna-1,4,9(11),16-tetraene-3,20-dione, also known as pregnatetraenedione, is primarily used as a precursor for the synthesis of corticosteroids in the pharmaceutical industry . Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex of vertebrates and are involved in a wide range of physiological processes, including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior.
Mode of Action
As a precursor to corticosteroids, it likely contributes to the production of these hormones, which bind to the glucocorticoid receptor, translocate into the nucleus, bind to dna, and alter gene transcription .
Biochemical Pathways
Pregnatetraenedione is synthesized from phytosterols via a combined microbial and chemical process . The process involves the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum . This is followed by a four-step chemical process: hydrolysis of 9-OHPDC-M to 9-OHPDC, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation .
Result of Action
As a precursor to corticosteroids, pregnatetraenedione contributes to the production of these hormones, which have potent anti-inflammatory and immunosuppressive properties . They are used in the treatment of a variety of conditions, including inflammatory diseases, autoimmune disorders, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microbial and Chemical Process: One of the greener and more economical routes for synthesizing Pregna-1,4,9(11),16-tetraene-3,20-dione involves the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC) using an engineered strain of .
Chemical Synthesis: Another method involves the synthesis of 21-acetoxythis compound from 9α-hydroxyandrostenedione.
Industrial Production Methods: The industrial production of this compound typically involves the chemical synthesis from phytosterols or other steroidal precursors. The process is optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can modify the double bonds in the structure, leading to different steroidal products.
Substitution: Substitution reactions, especially halogenation, are common in the synthesis of halogenated corticosteroids.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide is commonly used for introducing double bonds.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Halogenating Agents: Halogenation is often achieved using reagents like iodine or bromine.
Major Products: The major products formed from these reactions include various corticosteroids such as dexamethasone and other halogenated corticosteroids .
Scientific Research Applications
Chemistry: Pregna-1,4,9(11),16-tetraene-3,20-dione is used as a key intermediate in the synthesis of corticosteroids, which are essential in various chemical research and industrial applications .
Biology and Medicine: In medicine, this compound is crucial for the production of corticosteroid medications used to treat inflammatory and autoimmune conditions. It is also used in the research of new steroidal drugs with improved efficacy and safety profiles .
Industry: The compound’s role in the industrial production of corticosteroids makes it valuable for large-scale pharmaceutical manufacturing .
Comparison with Similar Compounds
21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione: A key intermediate in the synthesis of dexamethasone.
Betamethasone: Another corticosteroid with similar anti-inflammatory properties.
9α-Hydroxyandrostenedione: A precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific structure that allows for the efficient synthesis of various corticosteroids. Its ability to undergo multiple chemical transformations makes it a versatile intermediate in steroid chemistry .
Properties
CAS No. |
117048-56-3 |
|---|---|
Molecular Formula |
C21H24O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(10S,13S)-17-acetyl-10,13-dimethyl-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H24O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,8-10,12,16,18H,4-5,7,11H2,1-3H3/t16?,18?,20-,21+/m0/s1 |
InChI Key |
DNUWMYUNKVSEGO-LNHIOMRXSA-N |
SMILES |
CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C |
Isomeric SMILES |
CC(=O)C1=CCC2[C@@]1(CC=C3C2CCC4=CC(=O)C=C[C@@]43C)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C |
Synonyms |
1,4,9(11),16-Tetraenepregna-3,20-dione; |
Origin of Product |
United States |
Q1: What is the basic structural makeup of Pregna-1,4,9(11),16-tetraene-3,20-dione?
A1: Pregna-1,4,9(11),16-tetraene-3,20-dione is a steroid derivative composed of four rings. It features a planar cyclohexadienone ring. Additionally, it contains a cyclohexane ring adopting a chair conformation, a cyclohexene ring in a sofa conformation, and a cyclopentene ring exhibiting an envelope conformation [].
Q2: How does the crystal structure of Pregna-1,4,9(11),16-tetraene-3,20-dione stabilize?
A2: The crystal structure of this compound is stabilized by weak intermolecular C—H⋯O hydrogen bonding [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[Ser2]-Neuromedin C](/img/structure/B1147229.png)

![[(2Z,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate](/img/structure/B1147235.png)
![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
